molecular formula C7H3F3N4O B12603062 6-(Trifluoromethyl)pyridine-3-carbonyl azide CAS No. 648423-75-0

6-(Trifluoromethyl)pyridine-3-carbonyl azide

Cat. No.: B12603062
CAS No.: 648423-75-0
M. Wt: 216.12 g/mol
InChI Key: WXVLVMGABAGEMM-UHFFFAOYSA-N
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Description

6-(Trifluoromethyl)pyridine-3-carbonyl azide is a fluorinated heterocyclic compound characterized by a pyridine core substituted with a trifluoromethyl group at the 6-position and a reactive carbonyl azide moiety at the 3-position. This compound is primarily utilized as a synthetic intermediate in pharmaceutical and agrochemical research, particularly in Huisgen cycloadditions (click chemistry) or Curtius rearrangements to generate carbamates or ureas . Its structural features, including electron-withdrawing trifluoromethyl and azide groups, confer unique reactivity and stability profiles compared to analogs.

Properties

CAS No.

648423-75-0

Molecular Formula

C7H3F3N4O

Molecular Weight

216.12 g/mol

IUPAC Name

6-(trifluoromethyl)pyridine-3-carbonyl azide

InChI

InChI=1S/C7H3F3N4O/c8-7(9,10)5-2-1-4(3-12-5)6(15)13-14-11/h1-3H

InChI Key

WXVLVMGABAGEMM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1C(=O)N=[N+]=[N-])C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Trifluoromethyl)pyridine-3-carbonyl azide typically involves the reaction of 6-(Trifluoromethyl)pyridine-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with sodium azide to yield the desired azide compound .

Industrial Production Methods

While specific industrial production methods for 6-(Trifluoromethyl)pyridine-3-carbonyl azide are not well-documented, the general approach involves large-scale synthesis using the same basic reactions as in laboratory settings, but optimized for efficiency and yield. This often includes the use of continuous flow reactors and automated systems to handle hazardous reagents like sodium azide safely.

Chemical Reactions Analysis

Cycloaddition Reactions

The azide group participates in copper- or ruthenium-catalyzed cycloadditions with alkynes, forming triazole derivatives.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Reagents : Terminal alkynes, Cu(I) catalysts (e.g., CuSO₄/sodium ascorbate), TBTA ligand.

  • Conditions : Ambient temperature, aqueous/organic solvent mixtures (e.g., H₂O/EtOH).

  • Products : 4-Substituted-1H-1,2,3-triazoles.

  • Example : Reaction with phenylacetylene yields 4-phenyl-1H-1,2,3-triazole (84% yield) .

SubstrateCatalyst SystemProductYield
PhenylacetyleneCuSO₄, TBTA, H₂O/EtOH4-Phenyl-1H-1,2,3-triazole84%
2-EthynylpyridineCu(I), (BimH)₃2-(1H-Triazol-4-yl)pyridine78%

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

  • Reagents : Internal alkynes, [Cp*RuCl]₄ catalyst.

  • Conditions : Microwave heating (80–120°C), DMF solvent.

  • Products : 1,5-Disubstituted-1,2,3-triazoles.

  • Example : Macrocyclic tristriazole formation via RuAAC (72–85% yield) .

Substitution Reactions

The azide group undergoes nucleophilic displacement under mild conditions:

  • Reagents : Amines, alcohols, or thiols.

  • Conditions : Room temperature, inert atmosphere (for air-sensitive nucleophiles).

  • Products : Substituted pyridine carboxamides or esters.

  • Example : Reaction with benzylamine produces 6-(trifluoromethyl)pyridine-3-carboxamide (62% yield) .

Reduction Reactions

Azides reduce to amines via Staudinger or catalytic hydrogenation pathways:

Staudinger Reduction

  • Reagents : Triphenylphosphine (PPh₃).

  • Conditions : THF, 0°C to room temperature.

  • Products : Iminophosphorane intermediates hydrolyzed to primary amines.

  • Example : Reduction yields 6-(trifluoromethyl)pyridine-3-carboxamine (89% yield) .

Catalytic Hydrogenation

  • Reagents : H₂ gas, Pd/C or Raney Ni catalysts.

  • Conditions : 1–3 atm H₂, EtOH solvent.

  • Products : Corresponding amine derivatives.

Cyclization and Tandem Reactions

The azide participates in tandem processes for heterocycle synthesis:

  • Example : Allylic azide rearrangement/Friedel-Crafts alkylation forms 3-azido-tetralins (58–88% yield) .

Reaction TypeSubstrateProductYield
Tandem cyclizationAllylic azide3-Azido-tetralin58–88%
Aza-Michael additionCycloalkenyl aminesTricyclic pyrrolidinopyrazolines68–85%

Stability and Reactivity Considerations

  • Thermal Stability : Decomposes above 150°C, releasing nitrogen gas .

  • Solvent Compatibility : Stable in polar aprotic solvents (DMF, DMSO) but reacts vigorously with strong acids/bases .

This compound’s trifluoromethyl group enhances electrophilicity at the carbonyl azide, while the pyridine ring stabilizes intermediates via resonance. Its applications span drug discovery (triazole-based inhibitors) , materials science (macrocyclic ligands) , and agrochemical synthesis .

Scientific Research Applications

Chemistry

6-(Trifluoromethyl)pyridine-3-carbonyl azide serves as a building block in organic synthesis, particularly in the formation of triazoles through click chemistry. The azide group can undergo cycloaddition reactions with alkynes, leading to the formation of stable triazole derivatives, which are valuable in medicinal chemistry and materials science.

Biology

In biological research, this compound is utilized for modifying biomolecules for labeling and tracking purposes. Its ability to participate in click chemistry makes it an effective tool for bioconjugation, allowing researchers to study biological interactions and pathways.

Medicine

The compound is being investigated for its potential in drug discovery. Its unique structure may lead to the synthesis of bioactive molecules with therapeutic properties. Specifically, compounds with trifluoromethyl groups have shown enhanced biological activities, including antimicrobial and anticancer properties.

Case Study 1: Antimicrobial Activity

A study examined various trifluoromethylated pyridine derivatives, including 6-(Trifluoromethyl)pyridine-3-carbonyl azide, for their antimicrobial properties against bacterial strains. Results indicated that the presence of the azide group significantly enhanced antibacterial activity compared to non-azide counterparts. This suggests a synergistic effect between the azide and trifluoromethyl groups, making these derivatives promising candidates for developing new antimicrobial agents.

Case Study 2: Anticancer Mechanisms

Another investigation focused on the anticancer potential of azides, including this compound. Researchers found that these compounds could induce apoptosis in cancer cell lines through caspase activation pathways. The unique structural features of the compound appear to facilitate interactions with cellular targets involved in cell cycle regulation and apoptosis.

Mechanism of Action

The mechanism of action of 6-(Trifluoromethyl)pyridine-3-carbonyl azide primarily involves its reactivity due to the azide group. The azide group can undergo cycloaddition reactions, forming stable triazole rings, which are valuable in various chemical and biological applications. The trifluoromethyl group enhances the compound’s stability and lipophilicity, making it useful in drug design .

Comparison with Similar Compounds

Key Observations :

  • The azide derivative is synthesized via DPPA-mediated azidation , distinct from Suzuki couplings or esterifications used for analogs .

Reactivity and Stability

  • 6-(Trifluoromethyl)pyridine-3-carbonyl azide : Highly reactive due to the azide group, requiring careful thermal control. Used in Curtius rearrangements to form isocyanates .
  • Pyridinecarboxylic acid analogs (e.g., 4-CF₃-3-pyridinecarboxylic acid) : Less reactive; typically serve as precursors for esters or amides. Stable under ambient conditions but incompatible with strong acids/bases .
  • Bromo-pyridine esters (e.g., Compound 200) : Bromine allows further functionalization (e.g., cross-couplings), but the ester group hydrolyzes under acidic/basic conditions .

Analytical and Spectroscopic Data

Compound Molecular Weight (LCMS m/z) HPLC Retention Time (min) Key Spectral Data (¹H NMR) Reference ID
6-(Trifluoromethyl)pyridine-3-carbonyl azide 309 [M+H]⁺ 1.08 (SMD-TFA05) Not reported
2-(Trifluoromethyl)-4-(6-CF₃-pyridin-3-yl)pyrimidine-5-carboxylate 366 [M+H]⁺ 1.26 (SMD-TFA05) Aromatic protons at δ 8.9–9.2 ppm
Ethyl 4-(2-bromo-6-CF₃-pyridine-3-carbonyl)-3-methyl-1H-pyrrole-2-carboxylate 439 (ESIMS) Not reported Methyl at δ 2.5 ppm; pyrrole protons at δ 6.8–7.2 ppm

Insights :

  • The azide’s lower molecular weight (309 vs. 366 for pyrimidine analog) reflects the azide group’s compact structure .
  • Absence of ¹H NMR data for the azide suggests instability during characterization .

Biological Activity

6-(Trifluoromethyl)pyridine-3-carbonyl azide, with the CAS number 231291-22-8, is a compound of interest in medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biological targets, and relevant case studies.

  • Molecular Formula : C₇H₄F₃N₃O
  • Molecular Weight : 191.11 g/mol
  • Density : 1.5 g/cm³
  • Boiling Point : 259.3 °C
  • Melting Point : 193-197 °C

The biological activity of 6-(Trifluoromethyl)pyridine-3-carbonyl azide is largely attributed to its ability to participate in various chemical reactions, particularly through its azide functional group, which is known for its reactivity in click chemistry. The trifluoromethyl group enhances lipophilicity and may improve the compound's ability to interact with biological membranes, potentially leading to increased bioavailability and efficacy in biological systems.

Biological Targets and Activities

Research indicates that compounds with trifluoromethyl groups can modulate biological properties significantly. For instance:

  • Antimicrobial Activity : Trifluoromethylated compounds have shown promise as antimicrobial agents due to their ability to disrupt microbial cell membranes.
  • Anticancer Properties : Studies have suggested that azides can induce apoptosis in cancer cells by interfering with cellular signaling pathways.
  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, although specific targets need further elucidation.

Case Study 1: Antimicrobial Activity

A study explored the synthesis of various trifluoromethylated pyridine derivatives and evaluated their antimicrobial activities against several bacterial strains. The results indicated that derivatives containing the azide functional group exhibited enhanced antibacterial properties compared to their non-azide counterparts, suggesting a synergistic effect between the azide and trifluoromethyl groups .

Case Study 2: Anticancer Mechanisms

In another investigation, researchers synthesized a series of azides including 6-(Trifluoromethyl)pyridine-3-carbonyl azide and assessed their effects on cancer cell lines. The findings highlighted that these compounds could induce cell cycle arrest and apoptosis through caspase activation pathways .

Data Table of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEnhanced activity against bacteria
AnticancerInduction of apoptosis
Enzyme InhibitionPotential inhibition of metabolic enzymes

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 6-(trifluoromethyl)pyridine-3-carbonyl azide, and how can reaction conditions be optimized?

  • Methodology : The compound is typically synthesized via a Curtius-like reaction. For example, in a patent procedure, 2-(trifluoromethyl)-4-(6-(trifluoromethyl)pyridin-3-yl)pyrimidine-5-carboxylic acid was treated with diphenylphosphoryl azide (DPPA) and triethylamine in DMF at 60°C for 3 hours, followed by hydrolysis at 80°C . Optimization involves adjusting stoichiometry (e.g., 1:1 molar ratio of acid to DPPA) and monitoring reaction progress via LCMS ([M+H]+ = 309).
  • Key Parameters : Temperature control (±2°C), solvent purity (DMF anhydrous), and azide stability under acidic/basic conditions.

Q. How is 6-(trifluoromethyl)pyridine-3-carbonyl azide characterized analytically?

  • Methodology : Use HPLC (e.g., SMD-TFA05 conditions) with retention time ~1.08 minutes and LCMS for mass validation . Complementary techniques include:

  • FT-IR : Confirm carbonyl azide stretch (~2100–2200 cm⁻¹).
  • NMR : ¹⁹F NMR for trifluoromethyl group analysis (δ ~ -60 to -70 ppm).

Q. What stability considerations are critical for handling this compound in aqueous/organic media?

  • Methodology : Perform accelerated stability studies:

  • Thermal Stability : TGA/DSC to assess decomposition above 100°C.
  • Hydrolytic Stability : Monitor azide degradation in pH 7.4 buffer via HPLC over 24 hours.

Advanced Research Questions

Q. How to resolve contradictions in reported reactivity of 6-(trifluoromethyl)pyridine-3-carbonyl azide across studies?

  • Methodology : Conduct comparative kinetic studies under controlled conditions. For example:

  • Variable Screening : Test reactivity with nucleophiles (e.g., amines vs. thiols) in polar aprotic vs. protic solvents.
  • Mechanistic Probes : Use isotopic labeling (¹⁵N-azide) to track reaction pathways via MS/MS fragmentation .

Q. What computational approaches predict the regioselectivity of cycloaddition reactions involving this azide?

  • Methodology : Employ density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model transition states. Key steps:

  • Molecular Optimization : Geometry optimization of azide and dipolarophiles (e.g., alkynes).
  • Activation Energy Analysis : Compare energy barriers for [3+2] vs. [2+3] pathways.

Q. How to address discrepancies in HPLC retention times across labs for this compound?

  • Methodology : Standardize analytical protocols:

  • Column Calibration : Use certified C18 columns with particle size ≤3 μm.
  • Mobile Phase : Fix buffer composition (e.g., 0.1% TFA in H₂O/ACN) and gradient slope (±0.1%/min) .

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